molecular formula C8H5Br2FO2 B8240469 2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone

2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone

Cat. No.: B8240469
M. Wt: 311.93 g/mol
InChI Key: JIIUAAHYFCUUQN-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Br2FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone typically involves the bromination of 5-bromo-4-fluoro-2-hydroxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted derivatives with amine or thiol groups.

    Oxidation: Formation of 2-bromo-1-(5-bromo-4-fluoro-2-oxophenyl)ethanone.

    Reduction: Formation of 2-bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Research indicates that 2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone exhibits significant biological activities, particularly as an anti-inflammatory and anticancer agent. The compound's structure, featuring bromine and fluorine substituents, enhances its binding affinity to biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 human breast cancer cells, showing an IC50 value that suggests potent anticancer properties. The mechanism involves the inhibition of mitogen-activated protein kinases (MAPK) pathways, which are crucial in cancer cell survival and proliferation.

Case Study: Anti-inflammatory Effects

Another investigation revealed that the compound can inhibit the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. This action is particularly relevant in neuroinflammation contexts, where it may mitigate microglial activation associated with neurodegenerative diseases.

Organic Synthesis

Synthetic Intermediates : this compound serves as an important intermediate in organic synthesis. Its unique chemical properties allow researchers to explore new reaction pathways and synthesize complex organic molecules.

Biochemical Research

Enzyme Interaction Studies : The compound is utilized in biochemical research to study interactions with various enzymes. Its ability to form stable complexes with metal ions is noteworthy, suggesting potential applications in enzyme inhibition studies.

Material Science

Polymer Formulations : In material science, this compound can be incorporated into polymer formulations. This incorporation enhances the properties of materials used in electronics and coatings, contributing to advancements in material applications .

Agricultural Chemistry

Agrochemical Development : The compound has potential applications in formulating agrochemicals, including pesticides and herbicides. Its unique chemical structure may lead to the development of more effective agricultural products .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes, making it effective in various biological assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone
  • 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
  • 5-Fluoro-2-hydroxyacetophenone

Uniqueness

2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to similar compounds with fewer or different substituents.

Biological Activity

2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone, with the molecular formula C8H6Br2FO2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine, fluorine, and hydroxyl groups, which contribute to its unique chemical properties. The presence of halogen atoms enhances its binding affinity to biological targets, suggesting a mechanism where these structural features may lead to increased biological efficacy.

Biological Activity

1. Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant activity against human cancer cell lines with IC50 values comparable to established anticancer agents like Combretastatin-A4 (CA-4) .

2. Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory properties . Its structural components allow it to interact with specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest it may inhibit the growth of various microbial strains, although more extensive research is required to fully understand its efficacy and mechanism of action .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This is particularly relevant in the context of enzymes involved in cancer progression and inflammation.
  • Binding Affinity : The halogen atoms (bromine and fluorine) enhance the compound's reactivity and ability to penetrate biological membranes, making it effective in various biological assays .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from substituted phenols and acetophenones. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The synthesis requires careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanoneC8H6BrFO20.96
2-Bromo-1-(4-fluoro-2-hydroxyphenyl)ethanoneC8H6BrFO20.96
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanoneC8H6BrFO20.94
1-(5-Fluoro-2-hydroxyphenyl)ethanoneC8H7FO20.89

This table illustrates how variations in substituent positions on the phenyl ring can significantly affect both chemical reactivity and biological activity.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Research : A study demonstrated that derivatives of similar structures exhibited enhanced selectivity against certain cancer cell lines compared to traditional therapies, suggesting that modifications such as those present in this compound could lead to more effective treatments .
  • Inflammatory Disorders : Investigations into compounds with similar structures have shown promising results in reducing inflammation markers in animal models, indicating potential therapeutic applications for human diseases characterized by chronic inflammation .

Properties

IUPAC Name

2-bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2,12H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIUAAHYFCUUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)O)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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